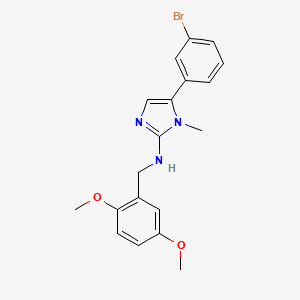![molecular formula C24H30Br2N2O4 B11566446 N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]](/img/structure/B11566446.png)
N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]: is an organic compound characterized by its unique structure, which includes an octane backbone with two 3-bromophenoxyacetamide groups attached at either end
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] typically involves the reaction of 3-bromophenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms on the octane backbone are replaced by the 3-bromophenoxy groups .
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems to maintain efficiency and consistency.
化学反応の分析
Types of Reactions: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The bromophenoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in a suitable solvent.
Major Products:
Oxidation: Quinones derived from the bromophenoxy groups.
Reduction: Amines derived from the amide groups.
Substitution: Hydroxyl or amino derivatives of the original compound.
科学的研究の応用
Chemistry: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism by which N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with proteins or enzymes, altering their activity or function. The bromophenoxy groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules.
類似化合物との比較
- N,N’-octane-1,8-diylbis[2-(4-bromophenoxy)acetamide]
- N,N’-octane-1,8-diylbis[2-(2-bromophenoxy)acetamide]
- N,N’-octane-1,8-diylbis[2-(3-chlorophenoxy)acetamide]
Uniqueness: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] is unique due to the specific positioning of the bromine atoms on the phenoxy groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C24H30Br2N2O4 |
|---|---|
分子量 |
570.3 g/mol |
IUPAC名 |
2-(3-bromophenoxy)-N-[8-[[2-(3-bromophenoxy)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C24H30Br2N2O4/c25-19-9-7-11-21(15-19)31-17-23(29)27-13-5-3-1-2-4-6-14-28-24(30)18-32-22-12-8-10-20(26)16-22/h7-12,15-16H,1-6,13-14,17-18H2,(H,27,29)(H,28,30) |
InChIキー |
DEEZROFTGZDQOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11566378.png)
![3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11566379.png)
![4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide](/img/structure/B11566382.png)
![5-(3-Methylthiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566386.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11566392.png)
![N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566393.png)
![6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11566399.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11566407.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11566411.png)
![5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11566413.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11566420.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11566427.png)
